molecular formula C25H34O5 B15293549 [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate CAS No. 153363-57-6

[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate

Cat. No.: B15293549
CAS No.: 153363-57-6
M. Wt: 414.5 g/mol
InChI Key: RIORHOMMERUBHE-RLOMUNTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a spiro[1,3-dioxolane] moiety fused at position 3 of the steroid nucleus. Key structural features include:

  • Stereochemistry: The 8S,13S,14S,17R configuration ensures a rigid bicyclic framework.
  • Substituents: A propanoyl group at position 17 and an acetyloxy group at the spiro-dioxolane ring.
  • Synthesis: Synthesized via spirocyclization of estrone derivatives with ethylene glycol under acidic conditions (e.g., TsOH catalysis) .

Properties

CAS No.

153363-57-6

Molecular Formula

C25H34O5

Molecular Weight

414.5 g/mol

IUPAC Name

[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate

InChI

InChI=1S/C25H34O5/c1-4-22(27)25(30-16(2)26)12-9-21-20-6-5-17-15-24(28-13-14-29-24)11-8-18(17)19(20)7-10-23(21,25)3/h7,20-21H,4-6,8-15H2,1-3H3/t20-,21+,23+,25+/m1/s1

InChI Key

RIORHOMMERUBHE-RLOMUNTMSA-N

Isomeric SMILES

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C

Canonical SMILES

CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the spiro-fused dioxolane ring: This step often involves the use of protecting groups and specific reagents to ensure the correct formation of the spiro structure.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate has several applications in scientific research:

    Chemistry: It is used as a model compound for studying spiro-fused ring systems and their reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Its unique structure could be useful in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl] acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 17-Propanoyl, spiro-dioxolane Not explicitly given (estimated C₂₄H₃₂O₅) ~400 (estimated) Acetate, dioxolane, propanoyl
(13) 3-(2-Hydroxypentanoyl) C₂₃H₃₂O₃ 356.5 Hydroxypentanoyl
GAP-EDL-1 3-Cyanomethoxy C₂₀H₂₅NO₂ 311.4 Cyanomethoxy
Ulipristal Acetate 17-Acetyl, 11-[4-(dimethylamino)phenyl] C₃₀H₃₇NO₄ 475.6 Acetyl, dimethylaminophenyl
CAS 57-63-6 17-Ethynyl, 3-hydroxy C₂₀H₂₄O₂ 296.4 Ethynyl, hydroxyl

Key Observations :

  • The spiro-dioxolane group in the target compound enhances metabolic stability compared to hydroxyl or cyanomethoxy substituents in analogues .
  • Ulipristal acetate (a progesterone receptor modulator) shares a similar steroidal backbone but differs in the 11-position aromatic substituent, which improves receptor binding .
  • The ethynyl group in CAS 57-63-6 increases rigidity and alters pKa values (acidic pKa ~10.4), affecting solubility .

Key Observations :

  • The target compound’s synthesis relies on acid-catalyzed spirocyclization , a common method for dioxolane formation .
  • Rhodium catalysis in compound 3ap enables enantioselective C–H functionalization, offering a route to complex stereochemistry .
Table 3: Hazard Comparison
Compound Acute Toxicity Skin Irritation Eye Irritation Respiratory Hazard
Target Compound H302 H315 H319 H335
CAS 57-63-6 Not reported Not reported Not reported Not reported
Ulipristal Acetate Low Low Moderate Low

Key Observations :

  • Ulipristal acetate exhibits lower acute toxicity due to its polar dimethylaminophenyl group, enhancing solubility and reducing membrane disruption .

Biological Activity

The compound [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate , with CAS number 153363-57-6, is a steroid derivative that has garnered interest due to its potential biological activities. This article explores its biological properties based on available research findings.

  • Molecular Formula : C25H34O5
  • Molecular Weight : 414.53 g/mol
  • IUPAC Name : [(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate
  • Canonical SMILES : CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)OC(=O)C

Hormonal Activity

Research indicates that the compound may exhibit hormonal activity similar to that of estrogens. It has been noted for its role in the synthesis of steroid hormones and may act as a precursor for compounds with estrogenic activity . Its structural characteristics suggest potential interactions with estrogen receptors.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Estrogen Receptor Modulation : A study highlighted that compounds with similar structures showed significant binding affinity to estrogen receptors (ERα and ERβ), which suggests potential applications in hormone replacement therapies or cancer treatment .
  • Anticancer Activity : Another research focused on the antiproliferative effects of steroid derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers .
  • Cardiovascular Implications : The compound's structural analogs have also been studied for their cardiovascular effects. Some derivatives were found to exhibit cardioprotective properties through modulation of nitric oxide pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Hormonal ActivityPotential estrogenic effects
AntiproliferativeInhibition of cancer cell proliferation
Cardiovascular EffectsModulation of nitric oxide pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.